molecular formula C11H22N2O B13207105 N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide

N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide

Cat. No.: B13207105
M. Wt: 198.31 g/mol
InChI Key: WQFGIHQFHXARLZ-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a tertiary amide featuring a cyclopentane ring substituted with an aminomethyl group at the 3-position and a 2,2-dimethylpropanamide (pivalamide) moiety. The cyclopentyl-aminomethyl group introduces steric hindrance and conformational rigidity, distinguishing it from phenyl or heterocyclic analogs.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[3-(aminomethyl)cyclopentyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

WQFGIHQFHXARLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1CCC(C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs, focusing on substituents, molecular properties, and synthetic yields:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Synthetic Yield References
N-(3-Aminophenyl)-2,2-dimethylpropanamide 3-Aminophenyl C₁₁H₁₆N₂O 206.27 CAS: 41402-58-8; Solid, crystalline
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide 4-Iodo-3-pyridyl C₁₁H₁₄IN₂O 332.15 70% yield; 95.9% purity
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide 3-Methoxyphenyl C₁₂H₁₇NO₂ 221.27 Synth. via amidation; liquid
Benzimidazole derivatives (e.g., sc-355150) 3-(Benzimidazol-2-yl)propyl C₁₅H₂₀N₄O 284.35 Enhanced H-bonding, stability
Target Compound 3-(Aminomethyl)cyclopentyl C₁₁H₂₀N₂O* 212.29* Predicted high steric hindrance -

*Calculated for C₁₁H₂₀N₂O.

Key Observations:
  • Substituent Effects: Phenyl vs. Cyclopentyl: Phenyl analogs (e.g., N-(3-aminophenyl)-2,2-dimethylpropanamide) exhibit planar aromatic rings, facilitating π-π interactions, whereas the cyclopentyl group in the target compound introduces steric bulk and reduced conjugation . Heterocyclic Derivatives: Pyridyl (e.g., 4-iodo-3-pyridyl) and benzimidazole derivatives exhibit distinct electronic properties. The pyridyl group enables halogenation (e.g., iodination) for further functionalization , while benzimidazole derivatives show enhanced stability due to π-electron delocalization .
  • Synthetic Efficiency :

    • The iodinated pyridyl derivative (N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide) achieved a 70% yield with high purity (95.9%) via low-temperature lithiation and iodine quenching .
    • Benzimidazole analogs required multi-step coupling reactions, with yields ranging from 35% to 90% depending on substituents .
Target Compound’s Potential:

The cyclopentyl-aminomethyl group may enhance metabolic stability compared to phenyl analogs, making it suitable for central nervous system (CNS) therapeutics where blood-brain barrier penetration is critical. Its steric hindrance could reduce off-target interactions, improving selectivity.

Physicochemical and Stability Considerations

  • Solubility : Pyridyl and benzimidazole derivatives show moderate solubility in polar aprotic solvents (e.g., THF, DMSO) , whereas the target compound’s cyclopentyl group may lower aqueous solubility.
  • Stability : Benzimidazole derivatives exhibit high thermal and oxidative stability due to aromatic stacking , while iodinated pyridyl derivatives require protection from light to prevent degradation .

Biological Activity

N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an amine and a dimethylpropanamide moiety. This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as growth and apoptosis.
  • Receptor Interaction : It may bind to receptors that modulate neurotransmitter activity, influencing neurological functions and behaviors.

1. Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as anticancer agents. For instance, inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway are being explored for their role in cancer therapy. Compounds that modulate this pathway can potentially inhibit tumor growth and proliferation .

2. Neuroprotective Effects

Studies have suggested that compounds with similar structural motifs may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions like Alzheimer's disease or Parkinson's disease.

Case Study 1: PI3K Inhibition

A study investigated the effects of a structurally related compound on PI3K activity. The results demonstrated that the compound significantly reduced PI3K activity in cancer cell lines, leading to decreased cell proliferation and increased apoptosis . This suggests that this compound could exhibit similar effects.

Case Study 2: Neuroprotection

In a model of neurodegeneration, a related compound was shown to protect neurons from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of glutamate receptors, highlighting the potential for therapeutic applications in neurodegenerative diseases.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAnticancer, NeuroprotectiveEnzyme inhibition, Receptor modulation
Similar Compound AAnticancerPI3K inhibition
Similar Compound BNeuroprotectiveGlutamate receptor modulation

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